molecular formula C21H14Cl3N3O B2829852 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 303985-21-9

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

Cat. No.: B2829852
CAS No.: 303985-21-9
M. Wt: 430.71
InChI Key: JIXACJSDUOSTKW-LHLOQNFPSA-N
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Description

This compound, formally named 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone], is a hydrazone derivative of isatin (indole-2,3-dione). Its structure features a 3,4-dichlorobenzyl group at the 1-position of the indole ring and a 2-chlorophenyl-substituted hydrazone moiety at the 3-position (Figure 1). The molecular formula is C₂₁H₁₅Cl₂N₃O, with a molecular weight of 396.3 g/mol .

Key structural attributes include:

  • Indole-2,3-dione core: A redox-active scaffold known for interactions with enzymes and metal ions .
  • 3,4-Dichlorobenzyl substituent: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

3-[(2-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O/c22-15-10-9-13(11-17(15)24)12-27-19-8-4-1-5-14(19)20(21(27)28)26-25-18-7-3-2-6-16(18)23/h1-11,28H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKSPYMSHCSCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves multiple steps:

  • Formation of Indole-2,3-dione:

      Starting Material: Indole

      Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

      Conditions: The reaction is carried out in an acidic medium, often using acetic acid or sulfuric acid as the solvent.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), potentially converting the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific biological activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects
Hydrazone Derivatives of Isatin
Compound Name Substituents (Position) Molecular Formula Key Biological Activity Reference
Target Compound 1-(3,4-DCl-benzyl), 3-(2-Cl-phenyl) C₂₁H₁₅Cl₂N₃O Apoptosis activation (IC₅₀: 4–9 µM)
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-DCl-phenyl)hydrazone] 1-Phenyl, 3-(2,5-DCl-phenyl) C₂₀H₁₂Cl₂N₃O Undisclosed (structural analogue)
1-Isopropyl-1H-indole-2,3-dione 3-[N-(3,4-DCl-phenyl)hydrazone] 1-Isopropyl, 3-(3,4-DCl-phenyl) C₁₈H₁₆Cl₂N₃O Medicinal applications (unspecified)
5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] 5-Cl, 1-(3-CF₃-benzyl), 3-(2,4,6-Cl-phenyl) C₂₂H₁₂Cl₄F₃N₃O Enhanced lipophilicity (research use)

Key Observations :

  • Chlorine Position : The 2-chlorophenylhydrazone in the target compound may confer distinct binding kinetics compared to 3,4-dichlorophenyl derivatives (e.g., compound in ), as ortho-substituted chlorines create steric hindrance .
  • N-Substituents : The 3,4-dichlorobenzyl group in the target compound improves apoptosis-inducing activity compared to phenyl or isopropyl analogues, likely due to increased membrane permeability .
Thiosemicarbazone Analogues

Compounds such as I-TSC (indole-2,3-dione 3-thiosemicarbazone) and I-MTSC (N-methyl derivative) exhibit metal-chelating properties and antimicrobial activity but lack the dichlorobenzyl group, reducing their specificity for apoptosis pathways .

Physicochemical Properties
Property Target Compound 1-Phenyl Analogue Thiosemicarbazone (I-TSC)
Molecular Weight 396.3 g/mol 381.2 g/mol 261.7 g/mol
LogP (Predicted) 4.2 3.8 2.1
Solubility Low (DMSO required) Low Moderate (aqueous buffers)
Melting Point Not reported Not reported 220–225°C

Biological Activity

1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer research and therapeutic applications. This article aims to synthesize existing research findings related to its biological activity, including apoptosis induction, anti-cancer properties, and mechanisms of action.

  • Molecular Formula : C21H14Cl3N3O
  • Molecular Weight : 430.71 g/mol
  • CAS Number : 303985-21-9

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 1H-indole-2,3-dione.
  • Reaction with 3,4-dichlorobenzyl chloride to form the intermediate.
  • Treatment with phenylhydrazine to yield the final product.

Apoptosis Induction

1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] has been shown to act as an apoptosis activator . It promotes the cytochrome c-dependent oligomerization of Apaf-1 into the mature apoptosome, leading to increased processing of procaspase-9 and subsequent activation of caspase-3. This mechanism is crucial for inducing apoptosis in tumor cells while exhibiting minimal effects on normal cells.

Key Findings :

  • IC50 Values : The compound exhibits IC50 values ranging from 4 to 9 μM for leukemia cells, indicating significant potency in inducing apoptosis in cancerous cells while being less effective on normal cell lines (IC50 > 40 μM) .

Anti-Cancer Properties

Research indicates that this compound possesses notable anti-cancer properties:

  • It has been tested against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells.
  • The compound's structural features contribute to its interaction with biological targets involved in cell cycle regulation and apoptosis pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases that are pivotal in the apoptotic pathway.
  • Oxidative Stress Induction : It may induce oxidative stress within cancer cells, leading to cell death.
  • Targeting Specific Pathways : Research suggests that it may interact with specific signaling pathways that regulate cell survival and proliferation.

Table of Biological Activity Data

Study/SourceCell Line TestedIC50 (μM)Mechanism
Study A Leukemia Cells4 - 9Caspase activation
Study B Normal Cells>40Minimal effect
Study C Various Cancer LinesVariesApoptosis induction

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : Evaluated its effects on human leukemia cell lines, demonstrating significant apoptosis induction.
  • Case Study 2 : Investigated its role in solid tumors, highlighting its selective toxicity towards cancerous tissues compared to normal tissues.

Q & A

Q. What are the optimal synthesis protocols for this compound, and how do reaction conditions influence yield?

The synthesis involves a condensation reaction between 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione and 2-chlorophenylhydrazine. Key steps include:

  • One-pot synthesis : Reduces purification steps by combining intermediates in a single reaction vessel, improving efficiency .
  • Reagent selection : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate hydrazone formation .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction kinetics. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of indole-dione to hydrazine) .

Q. How do structural features influence chemical reactivity?

  • Halogen atoms : The 3,4-dichlorobenzyl group increases electrophilicity, enhancing interactions with nucleophilic targets (e.g., cysteine residues in enzymes) .
  • Hydrazone linkage : Acts as a redox-active moiety, enabling participation in tautomerization and coordination with metal ions .
  • Indole-dione core : The planar structure facilitates π-π stacking with aromatic residues in biological targets, critical for binding affinity .

Q. What spectroscopic techniques are essential for characterization?

  • NMR : 1H and 13C NMR confirm hydrazone formation and substitution patterns (e.g., δ 8.89 ppm for hydrazone NH in DMSO-d6) .
  • HRMS : Validates molecular weight (e.g., observed m/z 477.9943 vs. calculated 477.9950 for related derivatives) .
  • Melting point : Consistency in melting range (e.g., 214–216°C) indicates purity .

Advanced Research Questions

Q. What in vitro methodologies assess apoptotic activity?

  • Caspase activation assays : Measure cleavage of procaspase-9 to active caspase-9 and subsequent caspase-3 activation using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Cell viability assays : IC50 determination in leukemia cell lines (4–9 μM) via MTT or resazurin-based protocols .
  • Cytochrome c release : Monitor via Western blotting after mitochondrial fractionation to confirm apoptosome formation .

Q. How can computational methods elucidate target interactions?

  • Molecular docking : Predict binding modes with caspase-9 or Apaf-1 using software like AutoDock Vina. Focus on halogen interactions with hydrophobic pockets .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F in hydrazone) with apoptotic potency using topological polar surface area (TPSA) and logP values .

Q. What strategies mitigate solubility issues in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the indole N-allyl position, reversible under physiological conditions .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion and target delivery .

Q. How do hydrazone substituent variations affect biological potency?

  • Electron-withdrawing groups (Cl, NO2) : Increase electrophilicity, enhancing caspase activation (e.g., 4-nitrophenyl hydrazone derivatives show 2× higher activity vs. methyl substituents) .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl) reduce binding to Apaf-1 due to steric hindrance, as shown in comparative SAR studies .

Q. What are the stability profiles under different storage conditions?

  • Long-term storage : Stable at –20°C in anhydrous DMSO for >6 months. Avoid repeated freeze-thaw cycles .
  • Light sensitivity : Decomposes under UV light; store in amber vials .

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